3-(1-azepanylcarbonyl)-N-methyl-4-(methylthio)benzenesulfonamide
Overview
Description
3-(1-azepanylcarbonyl)-N-methyl-4-(methylthio)benzenesulfonamide is a useful research compound. Its molecular formula is C15H22N2O3S2 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.10718492 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photochemical Decomposition
Research by Zhou and Moore (1994) on sulfamethoxazole, a compound structurally similar to "3-(1-azepanylcarbonyl)-N-methyl-4-(methylthio)benzenesulfonamide," highlights the photochemical decomposition process in acidic aqueous solutions. This study provides valuable insights into the stability and degradation pathways of sulfonamide compounds under light exposure, which is crucial for understanding their environmental fate and designing stable pharmaceuticals and chemicals (Wei Zhou & D. Moore, 1994).
Crystal Structures
The work by Chumakov et al. (2006) on the crystal structures of condensation products of 3,5-dibromosalicylic aldehyde with various sulfonamides, including structures similar to the compound of interest, showcases the diversity in molecular geometry and intermolecular interactions. These findings are vital for understanding the physicochemical properties and potential applications of these compounds in materials science and drug design (Y. Chumakov et al., 2006).
Oxidative Cross-Coupling Reactions
Miura et al. (1998) explored the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air. This study demonstrates the potential of sulfonamides in facilitating the formation of complex organic structures, which is crucial for synthetic organic chemistry and the development of pharmaceuticals and agrochemicals (M. Miura et al., 1998).
Structural Reorganization
Research by Nedolya et al. (2014) on the structural reorganization of sulfanyl-substituted azatrienes into 2-thiazoline derivatives highlights the dynamic nature of these compounds under specific conditions. This study is relevant for understanding the chemical behavior of sulfonamide-based compounds and their potential applications in creating novel organic molecules with unique properties (N. Nedolya et al., 2014).
Properties
IUPAC Name |
3-(azepane-1-carbonyl)-N-methyl-4-methylsulfanylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-16-22(19,20)12-7-8-14(21-2)13(11-12)15(18)17-9-5-3-4-6-10-17/h7-8,11,16H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMZVOBOIMNRCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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